(S)-3-Hydroxy-3-phenylpropionic acid

Enzymology Beta-oxidation Stereospecificity

(S)-3-Hydroxy-3-phenylpropionic acid (CAS 36567-72-3) is a chiral β-hydroxy acid with a phenyl substituent at the β-position, making it a key enantiopure building block in asymmetric synthesis. It serves as a precursor to enantiomerically pure β-amino acids and lactones.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 36567-72-3
Cat. No. B3132310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Hydroxy-3-phenylpropionic acid
CAS36567-72-3
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)O)O
InChIInChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1
InChIKeyAYOLELPCNDVZKZ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (S)-3-Hydroxy-3-phenylpropionic acid (CAS 36567-72-3) – Chiral β-Hydroxy Acid for Pharmaceutical Synthesis


(S)-3-Hydroxy-3-phenylpropionic acid (CAS 36567-72-3) is a chiral β-hydroxy acid with a phenyl substituent at the β-position, making it a key enantiopure building block in asymmetric synthesis [1]. It serves as a precursor to enantiomerically pure β-amino acids and lactones [2]. Its stereospecific (S)-configuration is critical for applications in pharmaceutical synthesis, particularly as an intermediate for antidepressants like fluoxetine and tomoxetine [3]. The compound is available from multiple vendors in high purity (≥98.0%, sum of enantiomers) .

Why (S)-3-Hydroxy-3-phenylpropionic acid (CAS 36567-72-3) Cannot Be Replaced by Racemates or the (R)-Enantiomer


The (S)-enantiomer of 3-hydroxy-3-phenylpropionic acid is not interchangeable with its (R)-counterpart or racemic mixture due to strict stereochemical requirements in downstream applications. For instance, (S)-ethyl 3-hydroxy-3-phenylpropionate is the direct precursor to (S)-fluoxetine and (R)-tomoxetine [1], while the (R)-enantiomer leads to (R)-fluoxetine. At the enzyme level, the (S)- and (R)-CoA esters are dehydrated by completely different enoyl-CoA hydratases in mammalian metabolism [2], confirming that the stereocenter dictates biological recognition. Using the racemate or incorrect enantiomer would compromise enantiomeric purity in subsequent steps, leading to lower yields, more complex purification, or outright synthetic failure.

Quantitative Differentiation Evidence for (S)-3-Hydroxy-3-phenylpropionic acid (CAS 36567-72-3) vs. Alternatives


Stereospecific Dehydration by Distinct Enoyl-CoA Hydratases: (S)- vs. (R)-CoA Ester

The (S)- and (R)-CoA esters of 3-hydroxy-3-phenylpropionic acid are substrates for different enoyl-CoA hydratases. The peroxisomal D-3-hydroxyacyl-CoA dehydratase is specific for the (S)-CoA ester, whereas soluble mitochondrial and peroxisomal enoyl-CoA hydratases act only on the (R)-CoA ester [1]. This complete enzyme-level discrimination provides a direct functional distinction between the enantiomers.

Enzymology Beta-oxidation Stereospecificity

Synthetic Utility: (S)-Enantiomer as Direct Precursor to (S)-Fluoxetine

(S)-Ethyl 3-hydroxy-3-phenylpropionate is directly converted to (S)-fluoxetine, while the (R)-enantiomer is required for (R)-fluoxetine [1]. The patent literature explicitly states that (S)-ethyl 3-hydroxy-3-phenylpropionate is more useful than alternative intermediates such as (S)-3-hydroxy-3-phenylpropanenitrile or (S)-3-chloro-1-phenyl-1-propanol for fluoxetine synthesis because it can be more easily converted to the required intermediate [2].

Pharmaceutical synthesis Chiral intermediate Antidepressant

Enantiomeric Purity Achievable in Biocatalytic Preparation

Microbiological reduction of ethyl benzoylacetate using Geotrichum candidum produces (S)-ethyl 3-hydroxy-3-phenylpropionate with 98% enantiomeric excess (ee) [1]. More recent studies using various yeast strains have achieved up to 99% ee for the same (S)-product [2]. In comparison, bakers' yeast reduction yields only 87-93% ee [1], and alternative intermediates like (S)-3-chloro-1-phenyl-1-propanol require 96-hour reaction times to reach 99% ee [3].

Biocatalysis Enantioselective reduction Chiral purity

Chiroptical Properties as Identity and Purity Benchmark

The (S)-enantiomer exhibits a specific optical rotation of [α]²⁰/D −22.5±1° (c = 4% in methanol) . The (R)-enantiomer shows the opposite rotation: +22° (c=4 in Methanol) . The racemic mixture displays zero net optical rotation. This property serves as a rapid, quantitative quality control metric for verifying enantiomeric identity and purity upon receipt.

Chiroptical Quality control Analytical chemistry

Recommended Application Scenarios for (S)-3-Hydroxy-3-phenylpropionic acid (CAS 36567-72-3)


Synthesis of (S)-Fluoxetine and Related Antidepressants

This compound is the preferred chiral starting material for the synthesis of (S)-fluoxetine hydrochloride. It offers a more efficient synthetic pathway compared to alternative precursors like (S)-3-hydroxy-3-phenylpropanenitrile or (S)-3-chloro-1-phenyl-1-propanol [1]. The high enantiomeric purity achievable (up to 99% ee) ensures that the final API meets chiral purity specifications without extensive purification [2].

Preparation of Enantiopure β-Amino Acids

The compound is converted to (S)-3-amino-3-phenylpropionic acid through established synthetic routes [1]. This β-amino acid is a building block for Taxol side-chain analogs and other peptidomimetics requiring stereochemical integrity.

Enzyme Substrate for Stereospecific β-Oxidation Studies

The CoA ester of this compound serves as a stereospecific substrate for peroxisomal D-3-hydroxyacyl-CoA dehydratase, with no cross-reactivity with the (R)-enantiomer-specific hydratases [2]. This property enables precise enzymology studies of fatty acid metabolism.

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